molecular formula C6F13I B1166223 H-DL-Arg-DL-His-DL-Phe-OH.2CH3CO2H CAS No. 105931-68-8

H-DL-Arg-DL-His-DL-Phe-OH.2CH3CO2H

Cat. No. B1166223
CAS RN: 105931-68-8
InChI Key:
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Description

“H-DL-Arg-DL-His-DL-Phe-OH.2CH3CO2H” is a compound composed of the amino acids Arginine (Arg), Histidine (His), and Phenylalanine (Phe). These amino acids are often used in the synthesis of peptides and proteins .


Synthesis Analysis

The synthesis of such a compound would likely involve peptide bond formation between the amino acids. This is typically achieved through a process called condensation, where a water molecule is eliminated to form the bond .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement and bonding of the amino acids. Each amino acid has a central carbon atom, bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a unique side chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and composition of the peptide. Factors such as the size, charge, hydrophobicity, and stereochemistry of the peptide can influence properties such as solubility, stability, and reactivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Future research on this compound could involve further investigation into its biological activity, potential therapeutic applications, and the development of methods for its synthesis and characterization .

properties

IUPAC Name

acetic acid;2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N8O4.2C2H4O2/c22-15(7-4-8-26-21(23)24)18(30)28-16(10-14-11-25-12-27-14)19(31)29-17(20(32)33)9-13-5-2-1-3-6-13;2*1-2(3)4/h1-3,5-6,11-12,15-17H,4,7-10,22H2,(H,25,27)(H,28,30)(H,29,31)(H,32,33)(H4,23,24,26);2*1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAJEYZITCIKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-DL-Arg-DL-His-DL-Phe-OH.2CH3CO2H

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